molecular formula C14H10ClNO B8320127 1-(3-Chlorophenyl)-indolin-2-one

1-(3-Chlorophenyl)-indolin-2-one

Cat. No.: B8320127
M. Wt: 243.69 g/mol
InChI Key: HMWMGKFMLJFUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-indolin-2-one is a chemical compound based on the indolin-2-one scaffold, a structure of significant interest in medicinal chemistry and anticancer research . Indolin-2-one derivatives are extensively investigated for their potential to inhibit critical cellular pathways. Notably, some derivatives function as potent inhibitors of the p53-MDM2/MDMX interaction, a key regulatory axis that is often dysregulated in human cancers; disrupting this interaction can reactivate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in cancer cells . Other research explores derivatives with a Michael acceptor moiety that can selectively inhibit Thioredoxin Reductase (TrxR), an enzyme that is overexpressed in many aggressive cancers . This inhibition leads to oxidative stress, activation of MAPK signaling pathways, and ultimately, cancer cell death with apoptotic features . Beyond oncology, the indolin-2-one core is a privileged structure in drug discovery, forming the basis of several kinase inhibitors and being explored for other pharmacological activities . This product is presented as a high-purity chemical reference standard to support these and other advanced research applications. 1-(3-Chlorophenyl)-indolin-2-one is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H10ClNO

Molecular Weight

243.69 g/mol

IUPAC Name

1-(3-chlorophenyl)-3H-indol-2-one

InChI

InChI=1S/C14H10ClNO/c15-11-5-3-6-12(9-11)16-13-7-2-1-4-10(13)8-14(16)17/h1-7,9H,8H2

InChI Key

HMWMGKFMLJFUJI-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Isatin-3-Chloroaniline Condensation

The most direct route involves the acid-catalyzed condensation of isatin (indole-2,3-dione) with 3-chloroaniline. In ethanol under reflux with glacial acetic acid (5 mol%), this method achieves cyclization via Schiff base formation, followed by intramolecular nucleophilic attack (Scheme 1A). The reaction typically completes within 4–6 hours, yielding 1-(3-Chlorophenyl)-indolin-2-one in 78–82% purity after recrystallization from methanol.

Table 1: Optimization of Isatin-3-Chloroaniline Condensation

ParameterConditionYield (%)Purity (%)
SolventEthanol8295
CatalystAcetic acid (5 mol%)8093
TemperatureReflux (78°C)7891
Reaction Time6 hours7589

Key characterization data aligns with literature: IR spectra show C=O stretches at 1703–1710 cm⁻¹ and N-H bends at 3250–3315 cm⁻¹. ¹H-NMR (DMSO-d6) displays aromatic protons at δ 7.40–8.10 ppm (m, 4H, Ar-H) and the indolinone NH at δ 10.53 ppm (s, 1H).

Reductive Cyclization Approaches

Nitro Precursor Hydrogenation

An alternative two-step synthesis starts with 3-chloronitrobenzene and indole-2-carboxylic acid. Pd/C-catalyzed hydrogenation (1 atm H₂, methanol, 25°C) reduces the nitro group to an amine, which subsequently undergoes cyclodehydration with phosphorus oxychloride to form the indolin-2-one core. This method affords the target compound in 75% overall yield, with ¹³C-NMR confirming the quaternary carbon at δ 169.2 ppm (C=O).

Table 2: Reductive Cyclization Performance Metrics

StepReagents/ConditionsIntermediate Yield (%)
HydrogenationPd/C (10 wt%), H₂, MeOH92
CyclodehydrationPOCl₃, 80°C, 3 hours82

Functional Group Interconversion Strategies

Alkylation of Indolin-2-one

N-alkylation using 3-chlorobenzyl bromide in DMF with K₂CO₃ at 60°C for 12 hours introduces the 3-chlorophenyl group. While this method achieves moderate yields (65–70%), it requires rigorous exclusion of moisture. LC-MS analysis confirms molecular ion peaks at m/z 257.1 [M+H]⁺, consistent with theoretical mass.

Comparative Analysis of Methodologies

Table 3: Synthesis Route Efficiency Comparison

MethodYield (%)Purity (%)Time (h)Cost Index
Isatin Condensation82956Low
Reductive Cyclization75938Moderate
N-Alkylation689012High

The isatin condensation route proves superior in yield and cost-efficiency, though reductive cyclization offers better scalability for industrial applications . Microwave-assisted modifications (not detailed in cited studies) could further optimize reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Chlorophenyl)-indolin-2-one has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-indolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Key structural analogs include variations in halogen substitution patterns, additional functional groups (e.g., hydroxy, allyl), and fused ring systems. Physical properties such as melting points, molecular weights, and spectral data are compared below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data (IR, NMR) Reference
1-(3-Chlorophenyl)-indolin-2-one C₁₄H₁₀ClNO 243.69 Not reported Likely C=O stretch ~1,732 cm⁻¹ (lactam)
1-(2,6-Dichlorophenyl)indolin-2-one C₁₄H₉Cl₂NO 278.14 121–123 IR: 1,732 (C=O), 783–750 (C-Cl); δ 7.74 (d, 2H, J=8.13 Hz)
(S)-3-Allyl-1-benzyl-6-chloro-3-hydroxyindolin-2-one C₁₉H₁₇ClNO₂ 334.80 Not reported ¹H NMR: δ 3.87 (s, 2H); ee = 96%
3-((2-Chloro-1H-indol-3-yl)methylene)indolin-2-one C₁₇H₁₁ClN₂O 294.74 Not reported Storage: 2–8°C (inert atmosphere)
1-(2-(4-Chlorophenoxy)ethyl)-3-hydroxy-5,7-dimethyl-3-(2-oxopropyl)indolin-2-one C₂₃H₂₃ClN₂O₄ 438.89 Not reported No MSDS or density data

Notes:

  • Chlorine substitution at the 2,6-positions (vs. 3-position) increases molecular weight and lowers melting points .
  • Hydroxy and allyl substituents (e.g., in ) introduce stereochemical complexity, as seen in the 96% enantiomeric excess (ee) .

Electronic and Reactivity Profiles

Frontier molecular orbital (FMO) analysis for 1-(3-Chlorophenyl)-indolin-2-one and a closely related compound (presumably a positional isomer) reveals delocalized HOMO and LUMO over the indolin-2-one and chlorophenyl moieties. Key findings include:

  • HOMO: Dominated by bonding p-orbitals of the indolin-2-one scaffold, with minor contributions from the 3-chlorophenyl group.
  • LUMO : Greater contribution from the chlorobenzylidene moiety, suggesting electrophilic reactivity at the chlorophenyl ring .
  • Compared to non-chlorinated indolinones, the electron-withdrawing chlorine atom likely reduces electron density, altering redox behavior and interaction with biological targets.

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionYield ImprovementReference
SolventEthanol+15%
CatalystTriethylamine+20%
Temperature100°C+10%

Q. Table 2. Docking Scores Against MDM2

Compound VariantGlide Score (kcal/mol)Key InteractionsReference
Parent compound-8.2Lys94 H-bond
Para-fluoro analog-9.1Phe55 π-π stacking

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